molecular formula C18H18N2O B2937566 N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide CAS No. 1155989-10-8

N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide

Cat. No.: B2937566
CAS No.: 1155989-10-8
M. Wt: 278.355
InChI Key: INCCOSWVDMMWRJ-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core with a carboxamide group and a substituted phenyl ring, making it a molecule of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide typically involves the reaction of an indole derivative with a substituted phenyl isocyanate. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12(2)13-7-9-14(10-8-13)20-18(21)16-11-19-17-6-4-3-5-15(16)17/h3-12,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCCOSWVDMMWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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